Azumamide E was first isolated from marine sponges, specifically from the species Aplysina aerophoba and Aplysina fistularis. It is classified as a cyclic peptide, which is characterized by a closed ring structure formed by amino acids. The azumamides are notable for their unique β-amino acid residues that contribute to their biological activity, particularly in inhibiting histone deacetylases (HDACs) .
The synthesis of azumamide E has been achieved through various methods, with significant advancements made since its first total synthesis reported in 2006. The key steps in the synthesis include:
Azumamide E has a complex molecular structure characterized by its cyclic nature and specific amino acid sequence. Its chemical formula is C₁₄H₁₉N₃O₃S, indicating the presence of sulfur in addition to carbon, hydrogen, nitrogen, and oxygen.
Azumamide E participates in various chemical reactions that highlight its reactivity and potential applications:
The mechanism of action for azumamide E primarily revolves around its function as an HDAC inhibitor.
Studies have shown that azumamide E exhibits up to 350-fold selectivity against certain HDAC isoforms compared to others, showcasing its potential as a targeted therapeutic agent .
Azumamide E possesses several notable physical and chemical properties:
Azumamide E has significant applications in scientific research and potential therapeutic contexts:
Azumamide E, a cyclotetrapeptide HDAC inhibitor isolated from the marine sponge Mycale izuensis, features a unique structure comprising three D-α-amino acids and an unnatural β-amino acid (3-amino-2-methyl-5-nonenoic-1,9-diacid, Amnda) with Z-olefin geometry [1] [3]. Its total synthesis centers on two critical challenges: stereoselective assembly of the linear peptide chain and incorporation of the β-amino acid Amnda.
Linear precursor synthesis employs sequential coupling of D-configured amino acids (Val, Ala, Phe/Tyr) using carbodiimide-based reagents (e.g., DCC) or phosphonium activators (e.g., PyBOP). The C-terminal β-amino acid Amnda is typically prepared first and coupled to Phe/Tyr, followed by Ala and Val addition. Key steps include:
Table 1: Key Synthetic Methods for Amnda β-Amino Acid
Method | Key Reagent/Strategy | Stereoselectivity | Yield |
---|---|---|---|
Brown Crotylation | (+)-(E)-crotyl-Ipc₂-borane | >99% d.r., 98% ee | 60–70% |
Ellman Auxiliary | N-(tert-Butylsulfinyl)imides | 95:5 d.r. | 75–85% |
Sharpless Epx. | D-(–)-Diethyl tartrate/oxidation | 90% ee | 65% |
Amnda’s 2S,3R configuration and Z-olefin geometry are essential for HDAC inhibition. Challenges include:
Macrocyclization is the pivotal step in azumamide E synthesis, constrained by the retro-inverso peptide backbone (all-D residues) and β-amino acid’s conformational rigidity.
The Ellman-type Mannich reaction enables direct stereocontrolled incorporation of Amnda during cyclization. This one-pot method:
Analogues explore structure-activity relationships (SAR) and enhance HDAC inhibition.
Table 2: Biological Activity of Azumamide E Analogues
Analogue | Structural Modification | HDAC Inhibition (IC₅₀) | Synthetic Yield |
---|---|---|---|
Azumamide E (natural) | Amnda β-amino acid | 45 nM | 5–7% (total synth.) |
SAA Hybrid | Glucopyranuronic acid | 150 nM | 11% |
β²-epi-Azumamide E | 2R,3S Amnda configuration | >1,000 nM | 8% |
β³-epi-Azumamide E | 2S,3S Amnda configuration | 620 nM | 8% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7